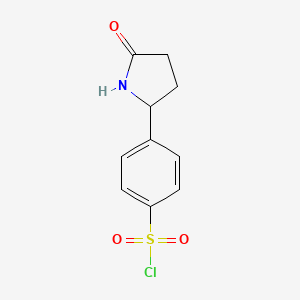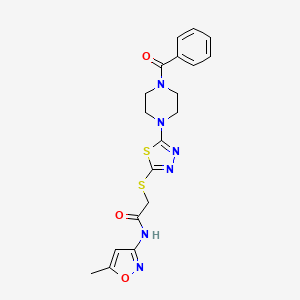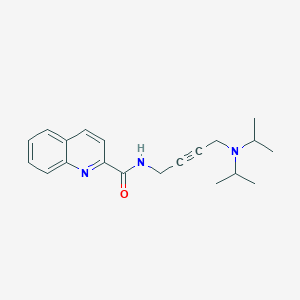![molecular formula C25H21N5O4S2 B2563141 N2,N6-ビス(6-エトキシベンゾ[d]チアゾール-2-イル)ピリジン-2,6-ジカルボンアミド CAS No. 392325-10-9](/img/structure/B2563141.png)
N2,N6-ビス(6-エトキシベンゾ[d]チアゾール-2-イル)ピリジン-2,6-ジカルボンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2,N6-bis(6-ethoxybenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide: is a complex organic compound featuring a pyridine-2,6-dicarboxamide core substituted with 6-ethoxybenzo[d]thiazol-2-yl groups
科学的研究の応用
Chemistry
Coordination Chemistry: The compound serves as a ligand in the formation of metal complexes, which are useful in catalysis and material science.
Catalysis: Metal complexes of this compound can act as catalysts in organic transformations, including hydrogenation and cross-coupling reactions.
Biology and Medicine
Biological Probes: The compound can be used as a fluorescent probe for detecting metal ions or other analytes in biological systems.
Drug Development:
Industry
Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Sensors: Employed in the development of sensors for environmental monitoring and diagnostics.
作用機序
Target of Action
Compounds with similar structures have been noted for their roles in coordination chemistry, stabilization of reactive species, synthetic modelling of some metalloenzyme active sites, catalytic organic transformations, and sensing as well as recognition applications .
Mode of Action
It’s worth noting that similar compounds have been used as chemosensors for the selective detection of divalent cu+2 and ni+2 ions via fluorescence turn off .
Biochemical Pathways
Compounds with similar structures have been noted for their roles in coordination chemistry, which could imply an impact on metal ion homeostasis .
Result of Action
Similar compounds have been used as chemosensors for the selective detection of divalent cu+2 and ni+2 ions via fluorescence turn off , which could imply a potential role in ion sensing and signaling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2,N6-bis(6-ethoxybenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide typically involves a multi-step process:
Formation of 6-ethoxybenzo[d]thiazole: This intermediate can be synthesized by reacting 2-aminothiophenol with ethyl bromoacetate under basic conditions to form 6-ethoxybenzo[d]thiazole.
Preparation of Pyridine-2,6-dicarboxylic Acid: Pyridine-2,6-dicarboxylic acid is commercially available or can be synthesized through oxidation of 2,6-lutidine.
Coupling Reaction: The final step involves the coupling of 6-ethoxybenzo[d]thiazole with pyridine-2,6-dicarboxylic acid chloride in the presence of a base such as triethylamine to form N2,N6-bis(6-ethoxybenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
類似化合物との比較
Similar Compounds
- N2,N6-bis(benzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide
- N2,N6-bis(6-methoxybenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide
Uniqueness
N2,N6-bis(6-ethoxybenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and interaction with biological targets. Compared to its analogs, this compound may exhibit different electronic properties and binding affinities, making it suitable for specific applications in catalysis and biological research.
特性
IUPAC Name |
2-N,6-N-bis(6-ethoxy-1,3-benzothiazol-2-yl)pyridine-2,6-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O4S2/c1-3-33-14-8-10-16-20(12-14)35-24(27-16)29-22(31)18-6-5-7-19(26-18)23(32)30-25-28-17-11-9-15(34-4-2)13-21(17)36-25/h5-13H,3-4H2,1-2H3,(H,27,29,31)(H,28,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPAHSRORCFXPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC(=CC=C3)C(=O)NC4=NC5=C(S4)C=C(C=C5)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[(4-ethoxyphenyl)sulfamoyl]-N-(4-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2563061.png)


![2-cyclohexyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2563064.png)


![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3,4-dimethoxyphenyl)thiophene-2-carboxamide](/img/structure/B2563068.png)


![ethyl 5-(4-chloro-3-nitrobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2563071.png)
![N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-3-yl)methyl]propanamide](/img/structure/B2563072.png)



